Methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a methyl ester group and a difluorocyclohexylmethyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Difluorocyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with a difluorocyclohexylmethyl halide under basic conditions.
Esterification: The final step is the esterification of the piperidine carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the difluorocyclohexylmethyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The difluorocyclohexylmethyl group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the difluorocyclohexylmethyl group, resulting in different chemical and biological properties.
Ethyl piperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and pharmacokinetics.
Difluorocyclohexylmethylamine: Contains the difluorocyclohexylmethyl group but lacks the piperidine ring, leading to different applications and mechanisms of action.
Uniqueness
Methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate is unique due to the combination of the difluorocyclohexylmethyl group and the piperidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO2/c1-19-13(18)12-4-8-17(9-5-12)10-11-2-6-14(15,16)7-3-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYXBLOILSVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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